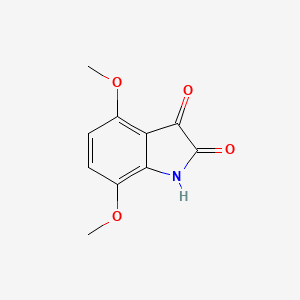

4,7-Dimethoxyindoline-2,3-dione

Description

Significance of the Indoline-2,3-dione Scaffold in Heterocyclic Synthesis and Chemical Biology

The indoline-2,3-dione, or isatin (B1672199), scaffold is a privileged structure in organic and medicinal chemistry. researchgate.netuevora.pt First identified in 1840 as a product of indigo (B80030) oxidation, isatin is a natural product found in plants of the Isatis genus and has also been identified as a metabolic derivative of adrenaline in humans. researchgate.net Its structure, which includes a benzene (B151609) ring fused to a five-membered nitrogen-containing ring with two carbonyl groups, provides a unique combination of reactivity that makes it a valuable precursor for a wide range of heterocyclic compounds. researchgate.netnih.gov

In heterocyclic synthesis, isatin's reactivity at the C3-carbonyl group allows for various transformations, including condensation reactions, to create spiro-fused heterocyclic frameworks. nih.govsemanticscholar.org It serves as a key starting material for the synthesis of diverse and complex molecular architectures, such as oxindoles, tryptanthrins, and indirubins. nih.govirapa.org The ability to undergo N-alkylation, electrophilic aromatic substitution at the C5 and C7 positions, and ring-expansion reactions further highlights its synthetic utility. researchgate.netnih.gov

From a chemical biology perspective, the isatin scaffold is present in numerous molecules with a broad spectrum of biological activities. researchgate.netekb.eg Derivatives of isatin have been investigated for various potential therapeutic applications. ekb.egnih.gov This wide range of biological relevance has cemented the indoline-2,3-dione scaffold as a significant and enduring focus of research in drug discovery and development. nih.govnih.gov

Distinctive Chemical Features of 4,7-Dimethoxy Substitution within the Isatin Framework

The introduction of two methoxy (B1213986) groups (-OCH₃) at the 4 and 7 positions of the isatin benzene ring significantly modifies the electronic properties and reactivity of the molecule. Methoxy groups are strong electron-donating groups through resonance, which increases the electron density of the aromatic ring. This enhanced electron density can influence the susceptibility of the benzene ring to electrophilic substitution reactions.

Conversely, the steric bulk of the methoxy groups at positions 4 and 7 can introduce steric hindrance. This can affect the approach of reagents to the adjacent reactive sites, particularly the C3-carbonyl group, potentially altering reaction pathways and the stereoselectivity of certain transformations. For instance, steric hindrance from a 4-substituted halogen atom has been noted to decrease reaction yield and enantioselectivity in certain reactions of isatin derivatives. semanticscholar.org

The electron-donating nature of the methoxy groups can also modulate the reactivity of the carbonyl groups. The increased electron density on the benzene ring can be relayed through the conjugated system, potentially affecting the electrophilicity of the C2 and C3 carbonyl carbons.

Scope and Academic Research Focus on 4,7-Dimethoxyindoline-2,3-dione

Academic research on this compound primarily centers on its use as a synthetic intermediate to generate novel heterocyclic compounds. The specific electronic and steric properties conferred by the dimethoxy substitution make it a unique starting material. For example, a method for synthesizing 6,7-dimethoxyisatin involves the formation of cyanohydrins from 2-nitroveratraldehyde, followed by reduction and cyclization, showcasing the synthetic routes developed for specific substituted isatins. researchgate.net

Researchers have utilized this compound in the synthesis of various derivatives to explore their potential biological activities. The core isatin structure is a known inhibitor of certain enzymes, and substitutions on the aromatic ring can fine-tune this activity. nih.gov Studies have focused on creating libraries of substituted isatins, including those with dimethoxy patterns, to screen for enhanced biological effects. The synthesis of new derivatives often involves reactions at the versatile C3-carbonyl position or the N-H group of the lactam. acs.org

The physical and structural properties of substituted isatins are also of academic interest. X-ray crystallography studies on various halogenated and substituted isatins reveal how different substitution patterns influence the crystal packing and intermolecular interactions, such as hydrogen bonding and π–π stacking. researchgate.netresearchgate.net While specific studies on this compound are part of the broader investigation into isatin chemistry, they contribute to a deeper understanding of how substituent effects can be harnessed in molecular design and synthesis.

Structure

3D Structure

Properties

IUPAC Name |

4,7-dimethoxy-1H-indole-2,3-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO4/c1-14-5-3-4-6(15-2)8-7(5)9(12)10(13)11-8/h3-4H,1-2H3,(H,11,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UODYFWCLDYDKTE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C2C(=C(C=C1)OC)NC(=O)C2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30455044 | |

| Record name | 4,7-dimethoxy-1H-indole-2,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30455044 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64473-54-7 | |

| Record name | 4,7-dimethoxy-1H-indole-2,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30455044 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4,7 Dimethoxyindoline 2,3 Dione

Established Synthetic Routes to the 4,7-Dimethoxyindoline-2,3-dione Core

The construction of the this compound scaffold is primarily achieved through multi-step cyclization approaches, with the Sandmeyer isatin (B1672199) synthesis being a prominent and historically significant method. This pathway commences from a suitably substituted aniline (B41778), in this case, 2,5-dimethoxyaniline (B66101).

Multi-Step Cyclization Approaches from Substituted Anilines

The Sandmeyer synthesis is a classical and widely employed method for the preparation of isatins from anilines. scielo.br This two-step process involves the initial formation of an isonitrosoacetanilide intermediate, followed by an acid-catalyzed intramolecular cyclization.

The synthesis of the crucial intermediate, N-(2,5-dimethoxyphenyl)-2-(hydroxyimino)acetamide, begins with the reaction of 2,5-dimethoxyaniline with chloral (B1216628) hydrate (B1144303) and hydroxylamine (B1172632) hydrochloride in an aqueous solution of sodium sulfate. researchgate.net This condensation reaction yields the isonitrosoacetanilide derivative. The general reaction involves the formation of a Schiff base between the aniline and chloral, which is then converted to the oxime by hydroxylamine.

A general representation of this step is the reaction of an aniline with chloral hydrate and hydroxylamine hydrochloride to form the corresponding isonitrosoacetanilide. researchgate.netnih.gov

Table 1: Reactants for the Formation of Isonitrosoacetanilide Intermediate

| Reactant | Role |

|---|---|

| 2,5-Dimethoxyaniline | Starting substituted aniline |

| Chloral Hydrate | Carbonyl source for condensation |

| Hydroxylamine Hydrochloride | Forms the oxime functionality |

| Sodium Sulfate | Salting-out agent to aid precipitation |

The subsequent and final step in the Sandmeyer synthesis is the acid-catalyzed cyclization of the isonitrosoacetanilide intermediate to afford the desired indoline-2,3-dione. Concentrated sulfuric acid is traditionally used for this intramolecular electrophilic substitution reaction. researchgate.net The reaction proceeds by protonation of the oxime, followed by attack of the electron-rich aromatic ring onto the electrophilic nitrogen, leading to the formation of the five-membered ring of the isatin core after subsequent rearrangement and loss of water.

However, reports on the synthesis of dimethoxy-substituted isatins, such as 6,7-dimethoxyisatin, using the standard Sandmeyer protocol have indicated that the yields can be modest. This suggests that the electronic effects of the methoxy (B1213986) groups can influence the efficiency of the cyclization step.

The efficiency of the Sandmeyer synthesis is highly dependent on the reaction conditions, particularly temperature. The formation of the isonitrosoacetanilide is typically carried out at elevated temperatures to drive the condensation reaction. nih.gov Conversely, the cyclization step with concentrated sulfuric acid often requires careful temperature control to prevent charring and other side reactions, with the reaction mixture often being gently warmed and then heated to complete the cyclization.

Optimization of the reaction conditions for the synthesis of this compound would likely involve a systematic study of acid concentration, reaction temperature, and reaction time to maximize the yield and purity of the final product.

Comparative Analysis of Synthetic Efficiencies and Regioselectivity

While the Sandmeyer synthesis is a common route, other methods for isatin synthesis exist, including the Stolle, Martinet, and Gassman syntheses. dergipark.org.trnmc.gov.inwikipedia.org

Stolle Synthesis: This method involves the reaction of an arylamine with oxalyl chloride to form an N-aryloxamoyl chloride, which is then cyclized using a Lewis acid catalyst like aluminum chloride. wikipedia.orgresearchgate.net While effective for many substituted isatins, its efficiency for dimethoxy-substituted anilines can be variable. scielo.br

Martinet Synthesis: This approach involves the condensation of an aniline with an oxomalonate (B1226002) ester. wikipedia.org The synthesis of 5,6-dimethoxyisatin has been reported using this method, though the use of 2,4-dimethoxyaniline (B45885) was noted to be less successful. impactfactor.orgscribd.com

Gassman Synthesis: This method provides a route to indoles and can be adapted for isatin synthesis. It involves the reaction of an aniline with a keto-thioether. wikipedia.org However, electron-rich anilines are reported to sometimes fail in this reaction. wikipedia.org

A critical consideration in the synthesis of this compound from 2,5-dimethoxyaniline is regioselectivity . The cyclization of a meta-substituted aniline can potentially lead to two isomeric products. In the case of 2,5-dimethoxyaniline, cyclization can occur at either the C6 or C4 position relative to the amino group. The electronic and steric effects of the methoxy groups play a crucial role in directing the cyclization. The methoxy groups are ortho, para-directing, and the position of cyclization will be determined by the relative activation of the available ortho positions to the amino group. For 2,5-dimethoxyaniline, the positions ortho to the amine are C6 and C2. The C2 position is blocked by a methoxy group, and the C6 position is para to the other methoxy group, making it highly activated for electrophilic substitution. This strongly favors the formation of the 4,7-dimethoxy-substituted isatin.

Table 2: Comparison of Synthetic Routes to Isatins

| Synthetic Method | Key Reagents | Advantages | Potential Disadvantages for this compound |

|---|---|---|---|

| Sandmeyer | Substituted aniline, chloral hydrate, hydroxylamine HCl, H₂SO₄ | Well-established, readily available starting materials | Potentially low yields for dimethoxy derivatives, regioselectivity concerns with some meta-substituted anilines |

| Stolle | Substituted aniline, oxalyl chloride, Lewis acid (e.g., AlCl₃) | Good for N-substituted isatins | Variable efficiency with electron-rich anilines |

| Martinet | Substituted aniline, oxomalonate ester | Can be effective for some substituted isatins | Reported to be less successful with 2,4-dimethoxyaniline |

| Gassman | Substituted aniline, keto-thioether | One-pot reaction | Electron-rich anilines may not be suitable substrates |

Derivatization Strategies for this compound

The this compound molecule possesses several reactive sites that allow for a variety of derivatization reactions. The electron-donating nature of the two methoxy groups enhances the electron density of the aromatic ring, potentially influencing the reactivity of the carbonyl groups and the N-H bond.

Common derivatization strategies for isatins that can be applied to the 4,7-dimethoxy analogue include:

N-Alkylation and N-Arylation: The nitrogen atom of the isatin core can be readily alkylated or arylated using various alkyl or aryl halides in the presence of a base. This modification is often performed to introduce different functional groups or to modulate the biological activity of the molecule. rjpbcs.com

Reactions at the C3-Carbonyl Group: The C3-carbonyl group is highly electrophilic and is the primary site for nucleophilic attack. This allows for a wide range of condensation reactions with active methylene (B1212753) compounds, amines, and hydrazines to form a diverse array of derivatives, including Schiff bases and hydrazones. rjpbcs.com

Reactions at the C2-Carbonyl Group: While less reactive than the C3-carbonyl, the C2-amide carbonyl can also undergo reactions, such as reduction or ring-opening, under specific conditions.

Electrophilic Aromatic Substitution: The electron-rich benzene (B151609) ring of this compound is susceptible to further electrophilic substitution reactions, such as nitration or halogenation, although the directing effects of the existing methoxy and acyl groups would need to be considered to predict the regiochemical outcome.

Table 3: Common Derivatization Reactions of Isatins

| Reaction Type | Reagents | Position of Derivatization |

|---|---|---|

| N-Alkylation/Arylation | Alkyl/Aryl Halides, Base | N1 |

| Schiff Base Formation | Primary Amines | C3 |

| Hydrazone Formation | Hydrazines | C3 |

| Knoevenagel Condensation | Active Methylene Compounds | C3 |

| Reduction | Reducing Agents (e.g., NaBH₄) | C2 and/or C3 Carbonyls |

Further research into the specific derivatization of this compound would be necessary to fully elucidate the influence of the methoxy groups on the reactivity and to explore the synthesis of novel derivatives with potentially enhanced biological properties.

Electrophilic Substitution on the Aromatic Ring

The benzene ring of the indoline-2,3-dione scaffold is susceptible to electrophilic aromatic substitution, a fundamental reaction class for functionalizing aromatic systems. wikipedia.org In the case of this compound, the two methoxy groups are strong activating groups, directing incoming electrophiles to the ortho and para positions. nih.gov Given the substitution pattern, the C5 and C6 positions are activated. However, the C5 position is sterically less hindered and electronically favored for substitution.

Halogenation: A key example of electrophilic aromatic substitution is halogenation. masterorganicchemistry.comwku.edu The introduction of a halogen atom, such as bromine or chlorine, onto the aromatic ring provides a valuable handle for further synthetic transformations, including metal-catalyzed cross-coupling reactions. nih.gov For electron-rich aromatic compounds, electrophilic halogenation can often be achieved under mild conditions using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS). nih.gov

| Electrophile | Reagent | Expected Product(s) |

| Br+ | N-Bromosuccinimide (NBS) | 5-Bromo-4,7-dimethoxyindoline-2,3-dione |

| Cl+ | N-Chlorosuccinimide (NCS) | 5-Chloro-4,7-dimethoxyindoline-2,3-dione |

This table presents expected outcomes based on general principles of electrophilic aromatic substitution on activated benzene rings.

Nucleophilic Additions at the Carbonyl Centers

The C3-carbonyl group of the isatin core is highly electrophilic and readily undergoes nucleophilic addition reactions. mdpi.com This reactivity allows for the introduction of a wide variety of substituents at the C3 position, leading to the formation of 3-substituted-3-hydroxyoxindoles.

Addition of Organometallic Reagents: Grignard reagents and other organometallic compounds are excellent nucleophiles for this transformation. The reaction of this compound with a Grignard reagent would be expected to yield the corresponding tertiary alcohol.

| Organometallic Reagent | Expected Product |

| Methylmagnesium bromide (CH₃MgBr) | 3-Hydroxy-3-methyl-4,7-dimethoxyindolin-2-one |

| Phenylmagnesium bromide (C₆H₅MgBr) | 3-Hydroxy-3-phenyl-4,7-dimethoxyindolin-2-one |

This table illustrates the expected products from the nucleophilic addition of common Grignard reagents to the C3-carbonyl of this compound.

N-Functionalization (e.g., N-Alkylation, N-Acylation)

The nitrogen atom of the isatin lactam is a nucleophilic center that can be functionalized through various reactions, most notably N-alkylation and N-acylation. These modifications are crucial for altering the electronic properties and steric environment of the isatin scaffold, which can significantly impact its biological activity and chemical reactivity.

N-Alkylation: The introduction of an alkyl group onto the isatin nitrogen is typically achieved by reacting the isatin with an alkyl halide in the presence of a base. nih.govijoer.com Common bases used for this purpose include potassium carbonate (K₂CO₃) or sodium hydride (NaH). The choice of solvent can also influence the reaction efficiency, with polar aprotic solvents like dimethylformamide (DMF) being frequently employed.

N-Acylation: N-acylation involves the introduction of an acyl group to the nitrogen atom. This is commonly carried out using acylating agents such as acid chlorides or acid anhydrides in the presence of a base to neutralize the acid byproduct. N-acylation can be a valuable strategy for installing protecting groups or for synthesizing N-acylindole derivatives with potential biological applications.

| Reagent | Reaction Type | Expected Product |

| Benzyl bromide | N-Alkylation | 1-Benzyl-4,7-dimethoxyindoline-2,3-dione |

| Acetyl chloride | N-Acylation | 1-Acetyl-4,7-dimethoxyindoline-2,3-dione |

This table provides examples of expected products from N-functionalization reactions of this compound.

Advances in Synthesis Techniques Applicable to the Scaffold

Modern synthetic chemistry has seen the development of several techniques that can enhance the efficiency and sustainability of organic reactions. These methods are broadly applicable to the synthesis and functionalization of isatin scaffolds, including this compound.

Microwave-Promoted Synthesis (General Isatin)

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating reaction rates and improving yields. rsc.orgrsc.org The use of microwave irradiation can significantly reduce reaction times for many transformations, including the synthesis of isatins and their subsequent functionalization. nih.govijoer.com For instance, microwave heating has been successfully applied to the Sandmeyer isatin synthesis and various N-alkylation reactions of the isatin core, offering a more efficient alternative to conventional heating methods. nih.govijoer.com

Metal-Catalyzed Coupling Reactions for Related Isatins

Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions, are indispensable tools for the formation of carbon-carbon and carbon-heteroatom bonds. nobelprize.orglibretexts.org In the context of isatin chemistry, these reactions are particularly useful for the functionalization of halo-substituted isatins. For example, a 5-bromo-4,7-dimethoxyindoline-2,3-dione, synthesized via electrophilic bromination, could serve as a substrate for a Suzuki coupling reaction with a boronic acid to introduce a new aryl or vinyl group at the C5 position. nih.govlibretexts.orgyoutube.com

| Coupling Reaction | Reactants | Catalyst | Product Type |

| Suzuki Coupling | 5-Bromo-4,7-dimethoxyisatin, Arylboronic acid | Pd(PPh₃)₄ | 5-Aryl-4,7-dimethoxyisatin |

| Heck Coupling | 5-Bromo-4,7-dimethoxyisatin, Alkene | Pd(OAc)₂ | 5-Alkenyl-4,7-dimethoxyisatin |

| Sonogashira Coupling | 5-Bromo-4,7-dimethoxyisatin, Terminal alkyne | Pd(PPh₃)₂Cl₂, CuI | 5-Alkynyl-4,7-dimethoxyisatin |

This table outlines potential metal-catalyzed cross-coupling reactions for the functionalization of a hypothetical 5-bromo-4,7-dimethoxyindoline-2,3-dione.

Reactivity and Reaction Mechanisms of 4,7 Dimethoxyindoline 2,3 Dione

Intrinsic Reactivity of the Indoline-2,3-dione System

The reactivity of 4,7-dimethoxyindoline-2,3-dione is fundamentally governed by the core indoline-2,3-dione (isatin) heterocyclic system. This scaffold possesses a unique combination of functional groups that dictate its chemical behavior.

The indoline-2,3-dione moiety is characterized by two carbonyl groups at the C2 and C3 positions. The C3-carbonyl group, being a ketone, is a strong electrophilic center and is particularly susceptible to nucleophilic attack. This high reactivity at the C3 position is a cornerstone of isatin (B1672199) chemistry, allowing for a wide range of condensation and addition reactions.

The C2-carbonyl, as part of an amide linkage, is comparatively less reactive towards nucleophiles due to resonance stabilization from the adjacent nitrogen atom. The nitrogen atom itself possesses a lone pair of electrons and an acidic proton, allowing it to act as a nucleophile or be deprotonated under basic conditions. The presence of two adjacent ketone groups also confers acidity to the methylene (B1212753) protons in the analogous compound, indane-1,3-dione, making it suitable for Knoevenagel condensation reactions; a similar principle of activated positions applies to the isatin core. nih.gov

The presence of two methoxy (B1213986) groups at the C4 and C7 positions of the benzene (B151609) ring significantly modulates the electronic properties of the indoline-2,3-dione system. Methoxy groups are strong electron-donating groups through resonance.

Table 1: Influence of Substituents on the Reactivity of the Indoline-2,3-dione Ring

| Substituent Type | Position on Aromatic Ring | Effect on Electron Density | Predicted Impact on Reactivity |

| Methoxy (-OCH₃) | C4, C7 | Increases | Enhances susceptibility to electrophilic aromatic substitution |

| Nitro (-NO₂) | C5 | Decreases | Deactivates the ring towards electrophilic substitution |

| Halogen (-Cl) | C4, C7 | Decreases (Inductive) | Deactivates the ring; directs substitution |

Diverse Chemical Transformations

The unique reactivity of the this compound scaffold allows for a variety of chemical transformations, enabling the synthesis of a diverse range of derivatives.

The electron-rich nature of the 4,7-dimethoxylated aromatic ring suggests a potential for oxidation to form quinone-type structures. While specific literature detailing the direct oxidation of this compound to a quinone derivative is not prevalent, the oxidation of related indanone systems is known. For instance, hydroxy-indanones can be oxidized to the corresponding diones using reagents like Jones' reagent or o-iodoxybenzoic acid (IBX). mdpi.com This suggests that under appropriate oxidizing conditions, the dimethoxy-substituted ring of the isatin could undergo transformation, potentially leading to complex quinoid systems.

The carbonyl groups of this compound can be selectively reduced to form hydroxyindoline derivatives. The more electrophilic C3-ketone is the typical site for reduction. General methods for the synthesis of 3-hydroxyindole derivatives from various isatin precursors have been developed. These reactions often employ reducing agents that can selectively target the ketone in the presence of the more stable amide. Such transformations yield 3-hydroxy-2-oxoindoline derivatives, which are valuable intermediates in organic synthesis. google.com

Table 2: General Reduction Products of Isatin Derivatives

| Starting Material | Reagent Example | Primary Product |

| Isatin Derivative | Sodium Borohydride (NaBH₄) | 3-Hydroxy-2-oxoindoline Derivative |

| Isatin Derivative | Indium Bromide / Diazo Compound | 3-Hydroxyindole Derivative google.com |

A key feature of the reactivity of this compound is the chemoselectivity of its two carbonyl groups. The C3-ketone is significantly more electrophilic and reactive than the C2-amide carbonyl. This difference allows for selective reactions at the C3 position.

Nucleophilic additions, condensations (such as the Pfitzinger reaction to form quinoline-4-carboxylic acids), and spiro-annulations predominantly occur at the C3-carbonyl. researchgate.net This predictable selectivity makes this compound a versatile building block for constructing more complex heterocyclic systems, as the C2-amide bond often remains intact under conditions that transform the C3-ketone.

Reaction Pathways and Intermediate Elucidation

The chemical behavior of this compound is governed by the electrophilic nature of its C3-carbonyl carbon and the hydrogen-bonding capabilities of the C2-carbonyl and the N-H (lactam) proton. Mechanistic studies on related isatin derivatives provide a framework for understanding the reaction pathways and intermediates involving this specific compound.

Mechanistic Studies of Dione (B5365651) Ring Opening and Cyclization

The isatin ring system can undergo ring-opening and subsequent cyclization reactions, a process influenced by reaction conditions and the nature of the substituents on the ring. The C2-C3 bond of the dione can be cleaved under various conditions, leading to the formation of 2-aminobenzoyl derivatives.

The high electrophilicity of the C3-carbonyl carbon makes it a primary site for nucleophilic attack. nih.gov This is a key step initiating many reactions of the isatin core. While electron-withdrawing groups on the aromatic ring are known to facilitate ring-opening by nucleophiles like amines or alcohols, the electron-donating nature of the two methoxy groups in this compound would be expected to decrease the electrophilicity of the C3-carbonyl, making ring-opening less facile compared to unsubstituted or halogenated isatins. researchgate.net

Nevertheless, reactions with potent nucleophiles can lead to the opening of the five-membered ring. For instance, treatment with a strong base like hydroxide (B78521) would involve the initial formation of an isatinate salt, which under forcing conditions could hydrolyze to yield a 2-amino-3,6-dimethoxyphenylglyoxylic acid intermediate. This intermediate can then potentially undergo further transformations or re-cyclize.

Ring-expansion reactions are another facet of isatin reactivity, providing access to larger ring systems like quinolines and benzodiazepines. nih.gov These transformations also hinge on the reactivity of the C3-carbonyl group, often proceeding through complex multi-step pathways involving initial nucleophilic attack, ring-opening, and subsequent intramolecular cyclization.

Table 1: General Reactivity of the Isatin Core

| Reaction Type | Key Reactive Site | Common Reagents | Resulting Products |

| Nucleophilic Addition | C3-Carbonyl | Grignard reagents, organolithiums, enolates | 3-substituted-3-hydroxyoxindoles |

| Ring Opening | C2-C3 Bond | Strong bases (e.g., NaOH), certain nucleophiles | 2-Aminobenzoyl derivatives |

| Ring Expansion | C3-Carbonyl | Diazo compounds, ylides | Quinolines, Azepinones |

| Condensation | C3-Carbonyl | Active methylene compounds, amines | Knoevenagel adducts, Schiff bases |

This table summarizes the general reactivity of the isatin scaffold, which is applicable to the 4,7-dimethoxy derivative, though reaction rates and yields may vary due to electronic effects.

Role in Organocatalytic Asymmetric Reactions (e.g., Hydrogen-Bonding Acceptor)

In the field of asymmetric organocatalysis, isatin derivatives are valuable substrates, often activated through non-covalent interactions like hydrogen bonding. The this compound molecule possesses key functional groups that can act as hydrogen-bond acceptors (the two carbonyl oxygens) and a hydrogen-bond donor (the N-H proton). nih.gov This allows chiral organocatalysts, such as thioureas and cinchona alkaloids, to bind to the substrate, creating a chiral environment that directs the approach of a nucleophile to one face of the molecule. researchgate.netrsc.org

The most common strategy involves the activation of the C3-carbonyl. A bifunctional organocatalyst, possessing both a basic site (like an amine) and a hydrogen-bond donating group (like a thiourea), can simultaneously activate the nucleophile and the isatin substrate. The hydrogen-bond donors on the catalyst interact with the C2 and/or C3 carbonyl oxygens of the isatin, increasing the electrophilicity of the C3 position and holding the molecule in a specific orientation.

For example, in asymmetric aza-Henry (nitro-Mannich) reactions, isatin-derived ketimines are employed as electrophiles. researchgate.net Chiral catalysts bearing multiple hydrogen-bond donors form a complex with the ketimine, directing the stereoselective addition of a nitronate. researchgate.net Similarly, in Friedel-Crafts alkylations or Michael additions, the catalyst's hydrogen-bonding moiety activates the C3-carbonyl of the isatin, facilitating a highly enantioselective attack by a nucleophile.

Modeling and crystallographic studies on related isatins bound to enzymes have confirmed that the isatin ring is stabilized by hydrogen bond connections involving the C2-carbonyl oxygen and the N-H group. nih.gov This principle is directly translated to organocatalysis, where these interactions are fundamental to achieving high levels of stereocontrol. The electron-donating methoxy groups in this compound would enhance the hydrogen-bond accepting ability of the carbonyl groups, potentially strengthening the interaction with the catalyst.

Table 2: Hydrogen-Bonding Interactions in Isatin Activation

| Isatin Moiety | Role in Hydrogen Bonding | Common Catalyst Moiety | Type of Asymmetric Reaction |

| C3-Carbonyl Oxygen | Acceptor | Thiourea, Squaramide, Chiral Phosphoric Acid | Michael Addition, Friedel-Crafts Alkylation |

| C2-Carbonyl Oxygen | Acceptor | Thiourea, Amine-Thiourea | Aldol (B89426) Reaction, Mannich Reaction |

| N-H Proton | Donor | Basic site (e.g., tertiary amine) on catalyst | Aza-Michael Reaction (as N-Michael donor) |

This table illustrates the key hydrogen-bonding interactions that enable the use of isatins as substrates in organocatalytic asymmetric synthesis.

Structure Activity Relationship Sar in Chemical Design and Functionality

Structural Determinants of Reactivity and Stability of 4,7-Dimethoxyindoline-2,3-dione

The reactivity and stability of this compound are profoundly influenced by its structural components, particularly the methoxy (B1213986) groups attached to the aromatic ring.

The two methoxy groups at the 4 and 7 positions of the indoline-2,3-dione core are electron-donating groups. tandfonline.com Through the resonance effect, they increase the electron density of the aromatic ring. libretexts.org This increased electron density, in turn, affects the electrophilicity of the carbonyl carbons, particularly the C2 and C3 positions. The delocalization of the nitrogen's lone pair of electrons contributes to a partial double bond character between the nitrogen and the C2 carbon, a characteristic feature of amides and lactams. mdpi.com

Studies on related methoxy-substituted isatins have shown that these groups can decrease the HOMO-LUMO energy gap, which is an indicator of molecular stability. uokerbala.edu.iquokerbala.edu.iq Specifically, 5-methoxyisatin (B1196686) was found to have a lower HOMO-LUMO energy gap compared to unsubstituted isatin (B1672199), suggesting that the presence of methoxy groups can lead to less stable, and therefore more reactive, molecules. uokerbala.edu.iquokerbala.edu.iq However, the stability of this compound is also influenced by the positions of these methoxy groups. In one study, it was noted that 4,7-dimethoxyisatin is stable under certain conditions where other isatins might react, due to a decrease in the electrophilicity of the C2 carbon as a result of the donor effect of the methoxy groups. mdpi.com

The positions of substituents on the isatin ring are crucial in determining the outcome of chemical reactions. The C3 carbonyl group of isatin is highly electrophilic, making it susceptible to nucleophilic attack and a key site for various chemical transformations, including ring-expansion reactions. nih.gov The reactivity of this position can be modulated by substituents on the aromatic ring.

For instance, in reactions with ortho-phenylenediamine, electron-donating substituents on the isatin ring favor the formation of 6H-indolo[2,3-b]quinoxaline, while electron-withdrawing groups lead to the formation of 3-(2′-amino-5′-substituted)-quinoxaline-2(1H)-ones. tandfonline.com This demonstrates that the electronic nature of the substituent dictates the reaction pathway.

In the case of this compound, the electron-donating methoxy groups at positions 4 and 7 would be expected to influence the regioselectivity and outcome of its chemical transformations. The increased electron density on the aromatic ring can affect reactions such as electrophilic substitution.

Analogous Structure-Reactivity Correlations in Related Isatin Derivatives

To better understand the properties of this compound, it is useful to compare it with other substituted isatin derivatives.

Both methoxy and halogen substituents significantly impact the reactivity of the isatin core, but they do so in different ways.

Reactivity: The electron-withdrawing nature of halogens increases the electrophilicity of the C3 carbonyl carbon, enhancing its reactivity towards nucleophiles. researchgate.net Conversely, the electron-donating methoxy group in 5-methoxyisatin has been shown to decrease the HOMO-LUMO energy gap, suggesting increased reactivity in a different manner. uokerbala.edu.iquokerbala.edu.iq Studies on halogenated isatins have shown that the position and number of halogen substituents influence their redox behavior. researchgate.net For example, substitution at the C5 or C7 position affects the oxidation process. researchgate.net

Lipophilicity: Halogenation is known to increase the lipophilicity of molecules, which can enhance their permeability across biological membranes. jetir.orgmdpi.com This is a key consideration in drug design.

A comparative analysis of substituent effects is summarized in the table below:

| Substituent | Primary Electronic Effect | Impact on C3 Carbonyl Reactivity | Impact on Aromatic Ring Reactivity |

| Methoxy (-OCH₃) | Electron-donating (resonance) | Decreases electrophilicity | Activates the ring |

| Halogen (-F, -Cl, -Br, -I) | Electron-withdrawing (inductive) > Electron-donating (resonance) | Increases electrophilicity | Deactivates the ring (ortho, para directing) |

This table provides a generalized comparison of the electronic effects of methoxy and halogen substituents on the isatin scaffold.

The understanding of structure-activity relationships allows for the rational design of isatin derivatives with tailored chemical properties. ijaer.orgresearchgate.net By strategically placing different functional groups at various positions on the isatin core (N-1, C-3, and the benzene (B151609) ring), chemists can modulate properties like reactivity, stability, and solubility. researchgate.netresearchgate.net

For example, introducing electron-withdrawing groups can enhance the reactivity of the C3 carbonyl for specific synthetic transformations. researchgate.net Conversely, electron-donating groups can be used to modulate the electronic properties of the aromatic ring. The synthesis of a wide array of isatin derivatives, including those with N-alkylation, N-acylation, and various substitutions on the aromatic ring, has been a focus of research to create compounds with specific desired characteristics. researchgate.netmdpi.com

The design of hybrid molecules, where the isatin scaffold is combined with other pharmacophores, is another strategy to create new chemical entities with unique properties. nih.gov This approach leverages the known reactivity of the isatin core to build more complex molecular architectures.

Computational and Theoretical Investigations of 4,7 Dimethoxyindoline 2,3 Dione

Quantum Chemical Studies (e.g., Density Functional Theory - DFT)

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling detailed investigation of molecular and electronic properties. For derivatives of indoline-2,3-dione (also known as isatin), DFT calculations are instrumental in predicting geometry, reaction pathways, and charge distributions.

Prediction of Molecular Geometry and Electronic Structure

DFT calculations are highly effective for determining the most stable three-dimensional arrangement of atoms in a molecule. For isatin (B1672199) and its substituted derivatives, the core bicyclic structure, consisting of a fused six-membered and five-membered ring, is generally found to be nearly planar. dergipark.org.tr

Theoretical calculations for related substituted isatins, such as 5-methoxyisatin (B1196686), using the B3LYP/6-311++G(2d,2p) basis set, provide optimized geometric parameters like bond lengths and angles. uokerbala.edu.iq These computations show that substitutions on the aromatic ring can induce minor changes in the planarity and bond lengths of the core structure. For 4,7-dimethoxyindoline-2,3-dione, DFT would predict a similar near-planar indoline-2,3-dione skeleton with specific orientations of the methoxy (B1213986) groups at the 4 and 7 positions.

The electronic structure is often described by the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter that relates to the molecule's chemical reactivity and stability. uokerbala.edu.iqresearchgate.net In substituted isatins, the HOMO is typically distributed over the benzene (B151609) ring and the nitrogen atom, while the LUMO is concentrated around the electron-deficient carbonyl groups of the pyrrole-2,3-dione moiety. This distribution indicates that the carbonyl carbons are susceptible to nucleophilic attack, a key aspect of isatin chemistry. researchgate.net

Table 1: Predicted Geometrical Parameters for a Substituted Isatin Core (Example Data)

| Parameter | Typical Calculated Value (Å or °) |

|---|---|

| C=O (Position 2) Bond Length | ~1.22 Å |

| C=O (Position 3) Bond Length | ~1.23 Å |

| N-C (Amide) Bond Length | ~1.38 Å |

| C-C (Aromatic) Bond Length | ~1.39 - 1.41 Å |

| O=C-C=O Dihedral Angle | ~178 - 180° |

Note: Data is representative of DFT calculations on substituted isatin derivatives and serves as an illustrative example.

Elucidation of Reaction Mechanisms and Transition States

DFT is a powerful tool for mapping the potential energy surface of a chemical reaction, allowing for the identification of intermediates and transition states. This provides a detailed, step-by-step understanding of the reaction mechanism. Isatin and its derivatives are versatile precursors in various chemical transformations, including aldol (B89426) condensations, multicomponent reactions, and cycloadditions. mdpi.comnih.gov

Computational studies on reactions involving the isatin scaffold can:

Calculate Activation Energies: By locating the transition state structure, DFT can compute the energy barrier for a reaction, offering insights into reaction rates.

Determine Reaction Pathways: For reactions with multiple possible outcomes, such as those with different regio- or stereoselectivity, DFT can calculate the energy profiles for each pathway. The path with the lowest energy barrier is typically the favored one. mdpi.com

These computational approaches have been used to clarify mechanisms for various reactions, such as the [3+2] cycloaddition reactions used to create complex heterocyclic systems from isatin derivatives. mdpi.com

Analysis of Charge Distribution (e.g., Hirshfeld Charge Analysis)

Hirshfeld charge analysis is a method used to partition the electron density of a molecule among its constituent atoms. cam.ac.uk This provides insight into the charge distribution and helps identify electrophilic and nucleophilic sites within the molecule. jyu.fi

For isatin derivatives, Hirshfeld analysis typically reveals a significant negative charge on the highly electronegative oxygen and nitrogen atoms, with corresponding positive charges on the adjacent carbonyl carbons. This charge distribution confirms the electrophilic nature of the C2 and C3 carbonyl carbons, which is consistent with their reactivity towards nucleophiles. jyu.firesearchgate.net The analysis of charge distribution is crucial for understanding non-covalent interactions and predicting how molecules will interact with each other and with biological targets. mdpi.com

Table 2: Illustrative Hirshfeld Charges on Key Atoms of an Isatin Derivative

| Atom | Typical Calculated Hirshfeld Charge (a.u.) | Predicted Reactivity |

|---|---|---|

| N1 (Amide Nitrogen) | -0.20 to -0.25 | Nucleophilic/Hydrogen Bond Donor |

| O (Carbonyl at C2) | -0.25 to -0.30 | Nucleophilic/Hydrogen Bond Acceptor |

| O (Carbonyl at C3) | -0.28 to -0.33 | Nucleophilic/Hydrogen Bond Acceptor |

| C2 (Carbonyl Carbon) | +0.15 to +0.20 | Electrophilic |

| C3 (Carbonyl Carbon) | +0.18 to +0.23 | Electrophilic |

Note: Values are illustrative and based on trends observed in computational studies of related heterocyclic compounds.

Molecular Modeling and Simulation Approaches

Beyond static quantum chemical calculations, molecular modeling and simulation techniques explore the dynamic behavior of molecules and their interactions.

Conformational Analysis

Conformational analysis aims to identify the different spatial arrangements (conformers) of a molecule and their relative energies. For this compound, the primary source of conformational flexibility arises from the rotation of the two methoxy (-OCH₃) groups attached to the aromatic ring.

Investigation of Intermolecular Interactions (e.g., Hydrogen Bonding)

The way molecules interact with each other governs their macroscopic properties, such as crystal structure and solubility. For this compound, several key intermolecular interactions are expected.

Hydrogen Bonding: The N-H group of the indoline (B122111) ring is a potent hydrogen bond donor, while the carbonyl oxygens are strong hydrogen bond acceptors. This frequently leads to the formation of centrosymmetric dimers in the crystal structures of isatin derivatives, where two molecules are linked by a pair of N-H···O hydrogen bonds. nih.gov

π–π Stacking: The planar aromatic ring system allows for π–π stacking interactions, where the electron clouds of adjacent molecules overlap. These dispersion forces contribute significantly to the stability of the crystal packing. mdpi.comnih.gov

Other Weak Interactions: C-H···O contacts, where a carbon-bound hydrogen interacts with an oxygen atom, are also commonly observed and help to stabilize the three-dimensional crystal lattice. mdpi.comnih.gov

Hirshfeld surface analysis is a common computational tool used to visualize and quantify these intermolecular contacts in a crystal structure, providing a detailed picture of the packing environment. mdpi.comnih.gov

Table 3: Common Intermolecular Interactions in Isatin-like Crystal Structures

| Interaction Type | Description | Typical Contribution to Crystal Packing |

|---|---|---|

| N-H···O Hydrogen Bond | Interaction between the amide proton and a carbonyl oxygen of a neighboring molecule. | Forms strong, directional dimers or chains. |

| π–π Stacking | Attractive, noncovalent interaction between aromatic rings. | Contributes to the formation of layered structures. |

| C-H···O Interaction | Weak hydrogen bond between a C-H group and an oxygen atom. | Provides additional stabilization to the 3D network. |

| Dispersion Forces | General attractive forces (van der Waals) between molecules. | Dominant force in overall molecular packing. desy.demdpi.com |

Advanced Analytical Characterization in Research

Spectroscopic Methods for Structural Elucidation

Spectroscopic techniques are indispensable for determining the molecular architecture of 4,7-Dimethoxyindoline-2,3-dione. Each method provides unique insights into the connectivity and chemical environment of the atoms within the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of this compound in solution. Both ¹H and ¹³C NMR provide detailed information about the carbon-hydrogen framework.

¹H NMR: The proton NMR spectrum of an indoline-2,3-dione derivative in deuterated chloroform (B151607) (CDCl₃) shows distinct signals corresponding to the different protons in the molecule. A broad singlet observed around 8.06 ppm is characteristic of the N-H proton of the indole (B1671886) ring. nih.gov Aromatic protons typically appear as multiplets in the downfield region of the spectrum. For instance, in a related 2-phenylindole (B188600), aromatic protons were observed between 6.66 and 7.15 ppm. nih.gov The methoxy (B1213986) groups (-OCH₃) at positions 4 and 7 would be expected to produce sharp singlet signals in the upfield region, typically around 3.8 to 4.2 ppm. nih.gov

¹³C NMR: The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. The carbonyl carbons of the dione (B5365651) moiety are highly deshielded and appear significantly downfield, often in the range of 150-180 ppm. nih.govrsc.org The carbon atoms of the aromatic ring and those bonded to the methoxy groups also give characteristic signals. For example, in a similar 2-phenylindole derivative, aromatic carbons were observed between 96.3 and 151.0 ppm, while the methoxy carbons appeared at 55.2 to 61.6 ppm. nih.gov

Table 1: Representative ¹H and ¹³C NMR Data for Indole Derivatives Note: This table presents typical chemical shift ranges for functional groups found in indole derivatives, based on published data for analogous structures. nih.govrsc.org Specific values for this compound may vary.

| Nucleus | Functional Group | Typical Chemical Shift (δ, ppm) |

| ¹H | N-H (Indole) | ~8.0 - 11.0 |

| ¹H | Aromatic (Ar-H) | ~6.5 - 7.5 |

| ¹H | Methoxy (O-CH₃) | ~3.8 - 4.2 |

| ¹³C | Carbonyl (C=O) | ~150 - 180 |

| ¹³C | Aromatic (Ar-C) | ~95 - 155 |

| ¹³C | Methoxy (O-CH₃) | ~55 - 62 |

Mass Spectrometry (MS) for Molecular Formula Confirmation

Mass spectrometry (MS) is a powerful tool for determining the molecular weight and confirming the elemental composition of this compound. High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to deduce the molecular formula. For instance, the calculated mass for a related silylated indole derivative, C₂₇H₄₂NO₃Si₂, was found to be 484.2698 [M+H]⁺, which matched the experimentally observed value. nih.gov This level of accuracy is crucial for distinguishing between compounds with the same nominal mass but different elemental compositions. The fragmentation pattern observed in the mass spectrum can also provide valuable structural information.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and pKa Determination

Ultraviolet-Visible (UV-Vis) spectroscopy is utilized to investigate the electronic transitions within the this compound molecule and to determine its acid dissociation constant (pKa). The presence of chromophores, such as the aromatic ring and the dione system, leads to absorption of UV-Vis light at specific wavelengths (λmax). ijper.org

The UV-Vis spectrum of the compound will change depending on the pH of the solution, as the molecule can exist in protonated and deprotonated forms. By measuring the absorbance at various pH values, a titration curve can be generated. nih.gov The inflection point of this curve corresponds to the pKa of the compound. ijper.orgtripod.com This method requires that the chromophore be in proximity to the site of ionization. ijper.org For example, the pKa of 4-nitrophenol (B140041) was determined by observing the change in its UV spectrum with pH, where the neutral form has a λmax at 314 nm and the deprotonated form has a λmax around 400 nm. nih.gov A similar approach can be applied to this compound to determine the pKa associated with the N-H proton.

Chromatographic Techniques for Purity and Quantification

Chromatographic methods are essential for assessing the purity of this compound and for quantifying its concentration in various samples.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation, identification, and quantification of components in a mixture. cetjournal.it For this compound, a reverse-phase HPLC method would typically be employed, using a nonpolar stationary phase (like a C18 column) and a polar mobile phase. cetjournal.itresearchgate.net

The purity of the compound can be determined by analyzing a sample and observing the resulting chromatogram. A single, sharp peak indicates a high degree of purity, while the presence of multiple peaks suggests the presence of impurities. nih.gov The retention time of the main peak can be used for identification by comparing it to a known standard. Quantification is achieved by creating a calibration curve from standards of known concentration and relating the peak area of the sample to this curve. researchgate.net For example, an HPLC method was developed for the analysis of indoline (B122111), using a C18 column and a mobile phase of methanol (B129727) and 0.1% trifluoroacetic acid, with detection at 280 nm. cetjournal.it

X-ray Crystallography for Solid-State Structural Analysis

To perform this analysis, a single crystal of the compound is required. The crystal is irradiated with X-rays, and the resulting diffraction pattern is collected and analyzed. This data is used to generate an electron density map, from which the positions of the individual atoms can be determined. For example, the crystal structure of 4,7-dichloro-1H-indole-2,3-dione was determined to be monoclinic, with specific cell parameters (a = 3.8639 Å, b = 13.933 Å, c = 15.019 Å, β = 93.313°). researchgate.net Such analysis for this compound would provide invaluable insight into its molecular geometry and intermolecular interactions in the solid state. mdpi.com

Investigation of Crystal Packing and Intermolecular Interactions

While a specific single-crystal X-ray analysis for this compound is not prominently available in the cited literature, the crystal packing and intermolecular forces can be inferred from studies on structurally similar isatin (B1672199) derivatives. The crystal structure of isatins is often characterized by a planar molecule, with the arrangement in the solid state dictated by a network of non-covalent interactions.

Research on analogous compounds, such as 4,7-dichloro-1H-indole-2,3-dione, reveals common interaction motifs that are likely to be present in the crystal lattice of this compound. researchgate.net In the case of the dichloro-analogue, molecules are observed to form dimers through a pair of N—H⋯O hydrogen bonds. researchgate.net This creates a stable, centrosymmetric unit that is a recurring theme in the crystal structures of many isatin derivatives.

Table 1: Expected Intermolecular Interactions in Crystalline this compound

| Interaction Type | Donor | Acceptor | Typical Role in Structure |

| Hydrogen Bonding | N-H | C=O | Formation of molecular dimers |

| π–π Stacking | Indole Ring | Indole Ring | Stabilization of layered structures |

| C—H⋯O Interactions | Aromatic/Methyl C-H | Methoxy/Carbonyl O | Further stabilization of packing |

Elemental Analysis for Compositional Verification

Elemental analysis is a cornerstone technique for confirming the empirical formula of a synthesized compound. It provides a quantitative determination of the percentage by mass of each element within the molecule. For this compound, with the molecular formula C₁₀H₉NO₄, the theoretical elemental composition can be precisely calculated. This calculated data serves as the benchmark against which experimental results are compared to verify the purity and identity of a synthesized sample.

The process involves combusting a small, precisely weighed sample of the compound and quantitatively measuring the amounts of carbon dioxide, water, and nitrogen gas produced. The oxygen content is typically determined by difference. While specific experimental findings for this compound are not detailed in the provided search results, the theoretical values provide the necessary reference for its compositional verification in any research setting. mdpi.commdpi.com

Table 2: Theoretical Elemental Composition of this compound

| Element | Symbol | Atomic Mass (amu) | Molar Mass ( g/mol ) | % Composition |

| Carbon | C | 12.011 | 120.11 | 57.97% |

| Hydrogen | H | 1.008 | 9.072 | 4.38% |

| Nitrogen | N | 14.007 | 14.007 | 6.76% |

| Oxygen | O | 15.999 | 63.996 | 30.89% |

| Total | C₁₀H₉NO₄ | - | 207.18 | 100.00% |

This table, based on the compound's molecular formula, provides the exact theoretical percentages that an experimentally obtained sample must match to confirm its elemental integrity.

Applications in Advanced Organic Synthesis and Materials Science

Role as a Versatile Building Block in Complex Organic Synthesis

4,7-Dimethoxyindoline-2,3-dione, also known as 4,7-dimethoxyisatin, is a highly functionalized molecule that serves as a key starting material for the construction of a wide array of heterocyclic compounds. Its reactive ketone and lactam functionalities provide multiple sites for chemical modification, enabling the synthesis of diverse and complex molecular architectures.

The isatin (B1672199) core of this compound is a versatile precursor for various heterocyclic systems.

Quinoline (B57606) Derivatives: The Pfitzinger reaction is a classical method for synthesizing quinoline-4-carboxylic acids from isatins and carbonyl compounds in the presence of a base. iipseries.org It is anticipated that this compound can react with various ketones or aldehydes under Pfitzinger conditions to yield novel quinoline derivatives with methoxy (B1213986) substituents on the benzene (B151609) ring. These quinoline frameworks are of significant interest due to their presence in numerous biologically active compounds and their applications in medicinal chemistry. researchgate.net

Indole (B1671886) Derivatives: The isatin core can be transformed into indole derivatives through various synthetic strategies. For instance, reduction of the C2-carbonyl group and subsequent manipulation can lead to the formation of substituted indoles. nih.gov The presence of the electron-donating methoxy groups in this compound can influence the reactivity and regioselectivity of these transformations, offering pathways to unique indole scaffolds. nih.govorgsyn.org These indole derivatives are central to many natural products and pharmaceuticals. nih.gov

Oxindole (B195798) Derivatives: Oxindoles are readily accessible from isatins through reduction of the C2-carbonyl group. Specifically, this compound can be selectively reduced to the corresponding 4,7-dimethoxyoxindole. The C3-position of the resulting oxindole can be further functionalized, making it a valuable intermediate for the synthesis of more complex molecules, including various natural products and bioactive compounds. nih.govresearchgate.net

Beta-Lactam Derivatives: The synthesis of β-lactams, a core component of many antibiotic drugs, can be achieved through various methods, including the Staudinger synthesis, which involves the [2+2] cycloaddition of a ketene (B1206846) and an imine. organic-chemistry.orgorientjchem.org While not a direct starting material, this compound can serve as a precursor to either the ketene or the imine component. For example, the isatin can be converted into an imine, which can then react with a suitable ketene to form a spiro-β-lactam. The unique substitution pattern of the resulting β-lactam would be dictated by the dimethoxyisatin precursor. nih.govnih.gov

The reactivity of the C3-carbonyl group in this compound allows for a variety of condensation and multicomponent reactions, leading to the formation of diverse and complex organic scaffolds. For example, reaction with active methylene (B1212753) compounds can lead to the formation of 3-substituted-2-oxindoles, which are versatile intermediates in their own right. nih.gov Furthermore, multicomponent reactions involving isatins, an amine source, and a third component can lead to the construction of highly complex and diverse heterocyclic systems, such as spirooxindoles. beilstein-journals.org The electron-rich nature of the this compound ring is expected to influence the course and outcome of these reactions, providing access to novel molecular frameworks.

Interactive Data Table: Synthesis of Heterocyclic Frameworks from Isatin Derivatives

| Precursor | Reagent(s) | Product Framework | Reaction Name/Type | Reference(s) |

| Isatin | Carbonyl Compound, Base | Quinoline-4-carboxylic acid | Pfitzinger Reaction | iipseries.org |

| Isatin | Reducing Agent | Indole/Oxindole | Reduction | nih.govresearchgate.net |

| Isatin-derived Imine | Ketene | Beta-Lactam | Staudinger Synthesis | organic-chemistry.orgorientjchem.org |

| Isatin | Active Methylene Compound | 3-Substituted-2-oxindole | Knoevenagel Condensation | nih.gov |

| Isatin | Ammonium Acetate, Dimedone | Dispiro[indoline-quinoline] | Multicomponent Reaction | beilstein-journals.org |

Potential in Functional Materials Development

The unique electronic and structural features of this compound suggest its potential utility in the development of novel functional materials. The isatin core itself is an electron-accepting moiety, and the presence of two electron-donating methoxy groups can be expected to modulate its electronic properties significantly.

Derivatives of isatin and other indole compounds have been investigated for their applications in organic electronics. The electron-accepting nature of the isatin core makes it a potential building block for n-type organic semiconductors. The introduction of electron-donating methoxy groups in this compound could lead to materials with tailored highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which is crucial for optimizing charge injection and transport in organic electronic devices such as organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). While direct studies on this compound in this context are not widely reported, the known applications of similar structures provide a strong rationale for its investigation.

Isatin derivatives can be incorporated into polymer backbones to create functional polymers with interesting properties. For instance, the isatin moiety can be part of a monomer that undergoes polymerization. The resulting polymers may exhibit unique optical, electronic, or biological properties. While specific polymerization studies involving this compound are not documented, the general reactivity of isatins suggests that it could be a valuable monomer or precursor for the synthesis of novel polymers. For example, polymers containing the this compound unit might exhibit interesting redox properties or could be used as sensors due to the potential for the isatin core to interact with various analytes. The general field of indane-1,3-dione derivatives, which share structural similarities, has seen applications in photopolymerization. beilstein-journals.org

Future Directions in Synthetic Methodology and Material Science Research

The exploration of this compound in both organic synthesis and materials science is still in its early stages, presenting numerous opportunities for future research.

In the realm of synthetic methodology , future work could focus on:

Exploring the full scope of its reactivity in multicomponent reactions to generate libraries of complex and diverse heterocyclic compounds for biological screening.

Developing novel catalytic asymmetric transformations starting from this compound to access enantiomerically pure molecules with potential pharmaceutical applications.

Utilizing it as a building block for the total synthesis of natural products that contain a dimethoxy-substituted indole or related heterocyclic core.

In materials science , promising research directions include:

Synthesizing and characterizing novel organic electronic materials based on this compound and evaluating their performance in devices like OFETs, OLEDs, and organic photovoltaics.

Developing new polymers incorporating the this compound unit and investigating their properties for applications in areas such as sensing, drug delivery, or as functional coatings.

Investigating the solid-state packing and intermolecular interactions of derivatives of this compound to understand and control their material properties.

The continued investigation of this versatile compound is poised to yield exciting discoveries in both fundamental chemistry and applied materials science.

Q & A

Basic Synthesis Methods

Q: What are the standard synthetic routes for preparing 4,7-dimethoxyindoline-2,3-dione, and what experimental conditions are critical for achieving high yields? A: A common method involves direct alkylation of 4,7-dimethoxyindole using alkylmagnesium halides (e.g., methyl- or ethylmagnesium iodide). For example, methylmagnesium iodide under anhydrous THF at −78°C yields monomethylated derivatives, while excess reagent at room temperature may produce dimethylated byproducts . Key factors include temperature control, stoichiometry, and inert atmosphere to prevent side reactions. Reaction progress should be monitored via TLC or HPLC to optimize yield.

Advanced Synthesis: Overcoming Byproduct Formation

Q: How can researchers minimize byproduct formation during alkylation of 4,7-dimethoxyindole derivatives? A: Byproduct formation (e.g., indolenine derivatives) often arises from over-alkylation or competing cyclization. Strategies include:

- Stoichiometric precision : Limiting alkylating agent to 1.1–1.3 equivalents.

- Low-temperature reactions : Maintaining −78°C to slow secondary reactions.

- Selective quenching : Adding ammonium chloride to terminate reactions before byproducts dominate .

Advanced characterization (e.g., H/C NMR, HRMS) is essential to identify impurities and refine protocols.

Characterization Techniques

Q: What analytical methods are recommended for confirming the structure of this compound and its derivatives? A: A multi-technique approach is critical:

- NMR spectroscopy : H NMR can resolve methoxy groups (δ 3.8–4.0 ppm) and aromatic protons. C NMR confirms carbonyl (δ 170–180 ppm) and quaternary carbons.

- Mass spectrometry : HRMS validates molecular ions (e.g., [M+H] for CHNO, expected m/z 222.0766).

- X-ray crystallography : For unambiguous confirmation of stereochemistry in crystalline derivatives .

Data Contradiction Analysis

Q: How should researchers address discrepancies in spectral data or unexpected melting points during synthesis? A: Contradictions often stem from impurities or misassigned structures. For example, a reported melting point of 273–275°C for a diaminoisoindoline-dione derivative was later attributed to a monochloro byproduct via H NMR and isotopic mass patterns . Steps to resolve such issues:

Repetition : Confirm results across multiple batches.

Advanced spectroscopy : Use 2D NMR (COSY, HSQC) to assign proton-carbon correlations.

Alternative routes : Develop parallel syntheses (e.g., bromination of aminophthalimide) to bypass problematic steps .

Designing Novel Derivatives

Q: What strategies enable the rational design of this compound analogs with enhanced bioactivity? A: Focus on functional group diversification:

- Pyrrole ring modifications : Introduce halogens or electron-withdrawing groups via electrophilic substitution.

- Side-chain elongation : Attach hydroxyethyl or aminoethyl groups using Grignard reagents or reductive amination .

Computational tools (e.g., DFT for orbital energy analysis) and structure-activity relationship (SAR) models can guide prioritization of analogs.

Purification Challenges

Q: What chromatographic techniques are effective for isolating polar derivatives of this compound? A: Reverse-phase HPLC with C18 columns and gradient elution (water/acetonitrile with 0.1% formic acid) achieves high resolution. For thermally stable compounds, preparative GC-MS may separate volatile byproducts. Recrystallization from ethanol/water mixtures is cost-effective for non-polar derivatives .

Mechanistic Studies

Q: How can researchers elucidate the reaction mechanism of this compound in nucleophilic substitutions? A: Isotopic labeling (e.g., O in carbonyl groups) combined with kinetic studies (variable-temperature NMR) reveals intermediates. For example, acid-induced cyclization of ethoxycarbonyl intermediates to furoindole derivatives proceeds via a keto-enol tautomerization, as shown by deuterium exchange experiments .

Stability and Storage

Q: What conditions ensure long-term stability of this compound in laboratory settings? A: Store under nitrogen at −20°C in amber vials to prevent oxidation and photodegradation. Lyophilization enhances stability for aqueous solutions. Periodic LC-MS analysis detects decomposition (e.g., demethylation or ring-opening) .

Interdisciplinary Applications

Q: How can this compound be applied in materials science or medicinal chemistry research? A: Its planar structure and electron-rich aromatic system make it suitable for:

- Organic electronics : As a hole-transport layer in OLEDs.

- Pharmaceutical scaffolds : Functionalization for kinase inhibitors or antimicrobial agents .

Collaborate with computational chemists to predict optoelectronic properties or docking interactions.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.